REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[N:4][C:5]([NH:8][NH2:9])=[CH:6][CH:7]=1.[C:10](O)([C:12]([F:15])([F:14])[F:13])=O>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]2[N:4]([C:10]([C:12]([F:15])([F:14])[F:13])=[N:9][N:8]=2)[N:3]=1
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Name
|
|
Quantity
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3.3 g
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Type
|
reactant
|
Smiles
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ClC=1N=NC(=CC1)NN
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Name
|
|
Quantity
|
60 mL
|
Type
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reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
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Control Type
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UNSPECIFIED
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Setpoint
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85 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to room temperature
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Type
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CUSTOM
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Details
|
TFA was removed in vacuo
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Type
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CUSTOM
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Details
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The residue was partitioned between DCM and saturated aqueous sodium bicarbonate
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Type
|
WASH
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Details
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the organic layer was washed with a saturated solution of sodium bicarbonate (3×)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
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CUSTOM
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Details
|
evaporated to dryness
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC=2N(N1)C(=NN2)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |